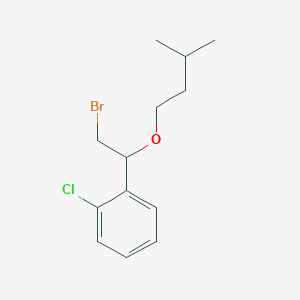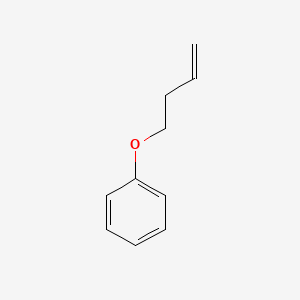
4-(Methylsulfonyl)butyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is an organic compound that belongs to the class of sulfones Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methanesulfonylbutanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.
Reduction: Reductive desulfonylation can remove the sulfonyl groups, yielding hydrocarbons or olefins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium amalgam or tin hydrides are used for desulfonylation.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Hydrocarbons or olefins.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The sulfonyl groups can act as electron-withdrawing substituents, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylbenzenesulfonyl chloride: A precursor in the synthesis of 1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene.
4-methanesulfonylbutanol: Another precursor used in the synthesis.
Other sulfones: Compounds such as sulfonamides and sulfonylureas share similar structural features and reactivity.
Uniqueness
1-[(4-methanesulfonylbutoxy)sulfonyl]-4-methylbenzene is unique due to its specific combination of sulfonyl groups and the butoxy linker, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Formule moléculaire |
C12H18O5S2 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-methylsulfonylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O5S2/c1-11-5-7-12(8-6-11)19(15,16)17-9-3-4-10-18(2,13)14/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
WXVYSXRUNMAEHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)

![1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13554433.png)




![1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride](/img/structure/B13554472.png)



